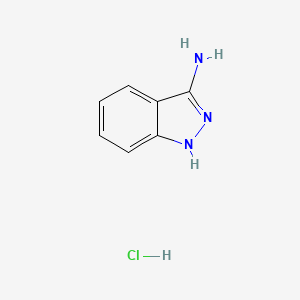

1H-Indazol-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8ClN3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

1H-indazol-3-amine;hydrochloride |

InChI |

InChI=1S/C7H7N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H,(H3,8,9,10);1H |

InChI Key |

JOWDKOUQJXQNMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)N.Cl |

Origin of Product |

United States |

Derivatization and Functionalization Strategies of the 1h Indazol 3 Amine Scaffold

Functionalization at Indazole Nitrogen Atoms (N-1, N-2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold, N-1 and N-2, offers opportunities for functionalization, most notably through alkylation and acylation reactions. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on the indazole ring.

Alkylation and Acylation Reactions

The N-alkylation of 1H-indazol-3-amine and its derivatives can lead to a mixture of N-1 and N-2 alkylated products. The ratio of these isomers is highly dependent on the choice of base, solvent, and electrophile. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles. beilstein-journals.orgnih.gov Conversely, different conditions can favor the formation of the N-2 isomer. The steric and electronic properties of substituents on the indazole ring also play a significant role in directing the regiochemical outcome of N-alkylation. nih.gov

Acylation of the 3-amino group is a common strategy to introduce further diversity. For example, reaction with chloroacetic anhydride (B1165640) under alkaline conditions can be used to acylate the exocyclic amine, which can then undergo further coupling reactions. nih.gov The 1H-indazole-3-amide framework is a key structural feature in several bioactive molecules, highlighting the importance of these acylation strategies. nih.gov

| Reagent/Condition | Position of Functionalization | Product Type | Reference |

| Sodium Hydride (NaH) in THF | N-1 | N-1 Alkylated Indazole | beilstein-journals.orgnih.gov |

| Chloroacetic Anhydride | C-3 Amine | N-(1H-indazol-3-yl)acetamide derivative | nih.gov |

Selective Trapping of Intermediates

The nucleophilic nature of the 1H-indazol-3-amine scaffold allows it to act as an effective trapping agent for reactive intermediates generated in situ. An example of this is the oxidant-controlled divergent synthesis of a pyrrolidone fused pyrimido[1,2-b]indazole skeleton. In this reaction, 1H-indazol-3-amine selectively traps an in-situ generated enone intermediate, leading to the formation of three new C-N bonds in a one-pot, metal-free process. researchgate.net This strategy demonstrates the utility of 1H-indazol-3-amine in constructing complex heterocyclic systems through the interception of transient species.

Substitution at Ring Carbon Positions

Functionalization of the carbocyclic ring of the indazole scaffold is a key strategy for modulating the physicochemical and pharmacological properties of the resulting derivatives. Coupling reactions and electrophilic substitution are the primary methods employed for this purpose.

C-3 Functionalization through Amide and Alkoxy Linkages

The 3-amino group of 1H-indazol-3-amine serves as a versatile handle for introducing a wide array of functionalities via amide bond formation. The synthesis of 1H-indazole-3-carboxamides can be achieved by coupling 1H-indazole-3-carboxylic acid (which can be prepared from 1H-indazole) with various substituted aryl or aliphatic amines. derpharmachemica.comresearchgate.net This approach allows for the systematic exploration of the chemical space around the C-3 position.

While less common, the introduction of alkoxy groups at the C-3 position represents another avenue for functionalization. These derivatives can be accessed through various synthetic routes, often involving the displacement of a suitable leaving group at the C-3 position.

Introduction of Aromatic and Heteroaromatic Groups at C-5 and C-6 via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C bond formation at the C-5 and C-6 positions of the indazole ring, typically starting from a halogenated precursor. The Suzuki-Miyaura coupling is widely employed for this purpose. For instance, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acids in the presence of a palladium catalyst, such as PdCl2(dppf)2, and a base to yield 5-aryl-1H-indazol-3-amine derivatives. nih.gov This strategy has been instrumental in the synthesis of numerous compounds with potential therapeutic applications. nih.govresearchgate.net

The Heck and Sonogashira coupling reactions also provide effective means to introduce vinyl and alkynyl groups, respectively, at these positions, further expanding the structural diversity of the indazole scaffold. thieme-connect.deresearchgate.net While C-5 functionalization is more extensively reported, similar strategies can be applied for the modification of the C-6 position, often depending on the availability of the corresponding halogenated starting materials.

| Coupling Reaction | Position | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura | C-5 | 5-Bromo-1H-indazol-3-amine | Substituted boronic acid | PdCl2(dppf)2, Cs2CO3 | 5-Aryl-1H-indazol-3-amine | nih.gov |

| Suzuki-Miyaura | C-7 | N-(7-bromo-1H-indazol-4-yl) derivative | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2, K2CO3/Cs2CO3 | 7-Aryl-4-substituted-1H-indazole | nih.gov |

| Sonogashira | C-3/C-5 | 5-Bromo-3-iodoindoles/indazoles | Terminal alkynes | Pd(PPh3)4, CuI | 3-Alkynyl-5-bromoindoles/indazoles | thieme-connect.de |

Halogenation and Nitro-Substitution Patterns

Electrophilic halogenation of the indazole ring provides key intermediates for further functionalization, particularly for cross-coupling reactions. The regioselectivity of halogenation is influenced by the reaction conditions and the existing substitution pattern on the indazole ring. For instance, direct bromination of certain 4-substituted 1H-indazoles can be achieved with high regioselectivity at the C-7 position. nih.gov The use of N-bromosuccinimide (NBS) is a common method for introducing a bromine atom, often with high regioselectivity at the C-3 position. chim.it

Nitration of the indazole ring is another important transformation. The synthesis of 5-nitro-1H-indazoles can be achieved through various synthetic routes, including the cyclization of appropriately substituted precursors. nih.gov These nitro derivatives can then serve as versatile intermediates for the introduction of other functional groups, for example, through reduction to the corresponding amino group.

| Reaction | Reagent | Position | Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | C-3 | 3-Bromo-1H-indazole | chim.it |

| Bromination | N/A | C-7 | 7-Bromo-4-substituted-1H-indazole | nih.gov |

| Nitration | N/A | C-5 | 5-Nitro-1H-indazole | nih.gov |

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly efficient, atom-economical, and enable the rapid generation of chemical libraries for screening purposes. For the 1H-indazol-3-amine scaffold, MCRs provide a direct route to fused heterocyclic systems.

A3 Coupling for Fused Pyrimido[1,2-b]indazoles

A notable strategy for elaborating the 1H-indazol-3-amine core is through a metal-catalyzed A3 (aldehyde-alkyne-amine) coupling reaction. researchgate.net This transformation efficiently constructs highly functionalized pyrimido[1,2-b]indazoles, a class of compounds recognized for their pharmacological potential. rsc.org The reaction proceeds by combining 1H-indazol-3-amine, an aromatic aldehyde, and a terminal alkyne. researchgate.net The process involves an initial condensation between the amine and aldehyde to form an imine intermediate, which is then attacked by a metal-acetylide species generated from the alkyne. The subsequent intramolecular 6-endo-dig cyclization of this intermediate leads to the formation of the fused tricyclic pyrimido[1,2-b]indazole system. researchgate.net The efficiency of this transformation can be optimized by adjusting parameters such as the catalyst, reaction temperature, and time. researchgate.net

Three-Component Reactions with Aldehydes and Malononitrile (B47326)

Another effective multi-component approach involves the reaction of 1H-indazol-3-amine, various aldehydes, and malononitrile. researchgate.net This base-catalyzed, one-pot synthesis yields novel tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives. researchgate.net The reaction mechanism is thought to begin with the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the 3-amino group of the indazole to the activated double bond. The final step is an intramolecular cyclization and subsequent tautomerization to afford the stable fused heterocyclic product. rsc.org This method is particularly advantageous as it can be performed under relatively mild conditions and often benefits from simplified purification processes, avoiding the need for traditional chromatography. researchgate.net

Molecular Hybridization Strategies

Molecular hybridization involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. This strategy has been successfully applied to the 1H-indazol-3-amine scaffold to develop new chemical entities.

Integration of Mercaptoacetamide and Piperazine (B1678402) Acetamide (B32628) Moieties

A prominent molecular hybridization strategy focuses on introducing active moieties such as mercaptoacetamide or piperazine acetamide at the C-3 position of the indazole ring. nih.gov This approach often combines modifications at both the C-3 and C-5 positions to explore structure-activity relationships comprehensively. nih.gov

The general synthetic pathway commences with a suitable starting material like 5-bromo-1H-indazol-3-amine. nih.gov This intermediate undergoes a Suzuki coupling reaction with various substituted boronic acid esters to introduce diversity at the C-5 position. nih.gov Following the Suzuki reaction, the amino group at the C-3 position is acylated with chloroacetic anhydride under basic conditions. nih.gov In the final step, the resulting chloroacetamide intermediate is coupled with different thiophenols or piperazines to yield the target ethyl amide-linked indazole hybrids. nih.gov This modular synthesis allows for the creation of a wide array of derivatives for biological evaluation. nih.gov

Table 1: Synthesis of 3,5-Disubstituted Indazole Derivatives via Molecular Hybridization This interactive table summarizes the multi-step synthesis strategy for creating diverse indazole hybrids.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Cyclization | Hydrazine (B178648) hydrate (B1144303), reflux | 5-bromo-1H-indazol-3-amine | Formation of the core indazole scaffold. |

| 2 | Suzuki Coupling | Substituted boronic acid esters, PdCl₂(dppf)₂, Cs₂CO₃, 90 °C | 5-Aryl-1H-indazol-3-amine | Introduction of diversity at the C-5 position. |

| 3 | Acylation | Chloroacetic anhydride, Na₂CO₃, room temperature | 2-Chloro-N-(5-aryl-1H-indazol-3-yl)acetamide | Installation of a reactive linker at the C-3 amino group. |

Design of Fused Pyrazolopyridazines and Other Annulated Systems

The construction of additional fused rings onto the 1H-indazol-3-amine scaffold, known as annulation, is a key strategy for generating novel chemical frameworks. While specific examples of pyrazolopyridazine fusion are not prominently documented, the synthesis of other complex annulated systems, such as pyrrolidone fused pyrimido[1,2-b]indazoles, highlights the versatility of the indazole core. rsc.orgnih.gov

An advanced, oxidant-controlled divergent synthesis has been developed to create these complex scaffolds. rsc.orgnih.gov This one-pot, metal-free process utilizes aryl methyl ketones, 2-benzoylacetanilides, and 1H-indazol-3-amines as substrates. rsc.org The reaction proceeds through the selective cyclization of an enone intermediate generated in situ. nih.gov This method is remarkable for forming three C-N bonds, one C-C bond, and a tetrasubstituted carbon stereocenter in a single operation. rsc.orgnih.gov The compatibility of this strategy with various substrates allows for the synthesis of over 60 new pyrrolidone fused pyrimido[1,2-b]indazole derivatives, demonstrating a powerful approach to scaffold diversification. rsc.orgnih.gov These complex annulated systems provide novel molecular skeletons for further investigation in materials science and drug discovery. rsc.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1H-Indazol-3-amine hydrochloride |

| 1H-Indazol-3-amine |

| Pyrimido[1,2-b]indazoles |

| Pyrimido[1,2-b]indazole-3-carbonitrile |

| 5-bromo-1H-indazol-3-amine |

| Chloroacetic anhydride |

| Pyrrolidone fused pyrimido[1,2-b]indazoles |

| 2-Benzoylacetanilides |

| 3-oxo-pyrimido[1,2-b]indazoles |

| Trifluoromethylated pyrimido[1,2-b]indazoles |

Reaction Mechanisms and Kinetic Studies Involving the Indazole Nucleus

Elucidation of Reaction Pathways and Transition States

Understanding the step-by-step mechanism of a reaction is crucial for controlling its outcome. For indazoles, reactions with carbonyl compounds are of significant interest.

N-unsubstituted azoles, such as 1H-indazole, can react with carbonyl compounds like formaldehyde (B43269). acs.org The reaction involves the nucleophilic attack of a nitrogen atom of the indazole ring on the electrophilic carbonyl carbon. msu.edu This addition changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com

In the case of indazole, the reaction can theoretically occur at either the N1 or N2 position. For instance, the reaction of various nitro-substituted 1H-indazoles with formaldehyde has been studied, leading to the formation of (1H-indazol-1-yl)methanol or (2H-indazol-2-yl)methanol derivatives. acs.org The specific product formed depends on the substitution pattern of the indazole ring. acs.org For example, while 1H-indazole and its 4-nitro, 5-nitro, and 6-nitro derivatives primarily yield the 1-substituted product, the reaction with 7-nitro-1H-indazole under acidic conditions does not proceed, though some isomerization to the 2-substituted product can occur in a neutral solution. acs.org

| Indazole Derivative | Product(s) | Notes |

|---|---|---|

| 1H-Indazole (1a) | (1H-Indazol-1-yl)methanol (2a) | Forms the 1-substituted adduct. |

| 4-Nitro-1H-indazole (1b) | (1H-Indazol-1-yl)methanol derivative (2b) (95%) + (2H-Indazol-2-yl)methanol derivative (3b) (5%) | Primarily forms the 1-substituted adduct with a minor amount of the 2-substituted isomer. |

| 5-Nitro-1H-indazole (1c) | (1H-Indazol-1-yl)methanol derivative (2c) | Forms the 1-substituted adduct. |

| 6-Nitro-1H-indazole (1d) | (1H-Indazol-1-yl)methanol derivative (2d) | Forms the 1-substituted adduct. |

| 7-Nitro-1H-indazole (1e) | No reaction in HCl (aq). (2H-Indazol-2-yl)methanol derivative (3e) forms in neutral solution. | The reaction is sensitive to the position of the nitro group and the reaction medium. |

Acid catalysis is a common strategy to enhance the rate of nucleophilic addition to carbonyls. masterorganicchemistry.com In the presence of an acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. msu.eduyoutube.com This protonated carbonyl is a much stronger electrophile and can be attacked by even weak nucleophiles, such as neutral azoles. youtube.com

The reaction of indazoles with formaldehyde is often carried out in the presence of hydrochloric acid. acs.org Theoretical calculations on the reaction mechanism consider pathways involving the reaction of neutral indazole tautomers with protonated formaldehyde, as well as the reaction of a protonated indazole with neutral formaldehyde. acs.org The use of acid catalysis can be crucial for the reaction to proceed efficiently. acs.org This is particularly relevant for 1H-Indazol-3-amine hydrochloride, where the compound is already in its protonated form, which can influence its reactivity.

Nucleophilic addition reactions to carbonyl groups can be either reversible or irreversible. masterorganicchemistry.com The reversibility depends on several factors, including the basicity of the nucleophile and the stability of the tetrahedral intermediate. masterorganicchemistry.comyoutube.com When the nucleophile is a relatively weak base, the addition is often reversible. masterorganicchemistry.com

The addition of indazoles to formaldehyde is a reversible process. acs.org For example, when the resulting (1H-indazol-1-yl)methanol derivatives are crystallized from boiling water, the reaction can revert, yielding a mixture of the adduct and the free indazole. acs.org This reversibility is attributed to the fact that the indazole is a good leaving group. The stability of these adducts can be low; for instance, samples of (1H-indazol-1-yl)methanol derivatives have been observed to decompose back to the free NH-indazole over long-term storage in the solid state. acs.org

Tautomerism and Isomerism in Indazole Chemistry

Tautomerism, the phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton, is a fundamental characteristic of the indazole system. nih.govresearchgate.net

Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the much rarer 3H-indazole. researchgate.netchemicalbook.com The 1H- and 2H-tautomers are the most common and exist in all phases. nih.gov The equilibrium between these tautomers has a significant impact on the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov

Extensive studies, including thermochemical and photochemical analyses, have been conducted to determine the relative stabilities of these tautomers. chemicalbook.com The consensus is that the 1H-tautomer is thermodynamically more stable and is the predominant form over the 2H-tautomer. nih.govresearchgate.net The greater stability of the 1H-form is attributed to its benzenoid character, whereas the 2H-form has a more ortho-quinoid nature. nih.gov

| Tautomer | Common Name | Relative Stability | Structural Feature |

|---|---|---|---|

| 1H-Indazole | Indazole | More stable, predominant form. nih.govresearchgate.net | Benzenoid character. nih.gov |

| 2H-Indazole | Isoindazole | Less stable. nih.govresearchgate.net | ortho-Quinoid character. nih.gov |

| 3H-Indazole | - | Very rare, lacks heteroaromatic character. nih.gov | Non-aromatic. |

The position and electronic nature of substituents on the indazole ring can influence the tautomeric equilibrium. nih.gov Electron-donating and electron-withdrawing groups can alter the relative energies of the 1H and 2H tautomers, thereby shifting the equilibrium.

For example, in a study on substituted adenines, it was shown that electron-donating groups like -NH₂ and electron-withdrawing groups like -NO₂ can change the tautomeric preferences compared to the unsubstituted molecule. nih.gov The effect of a substituent is also dependent on its position on the ring. nih.gov In the context of this compound, the amino group at the 3-position is expected to influence the tautomeric balance. The 1H-indazole-3-amine structure is recognized as an effective fragment in medicinal chemistry, for instance, in binding to the hinge region of tyrosine kinases. nih.gov The specific tautomeric form present can be critical for such biological interactions.

Application of Principles (e.g., Curtin-Hammett, Winstein-Holnes) to Tautomeric Dynamics

The indazole ring system exhibits annular tautomerism, existing as two primary forms: the more stable 1H-indazole and the less stable 2H-indazole. nih.gov The 1H-tautomer is generally more stable, with calculations indicating a stability difference of approximately 15 kJ·mol⁻¹ over the 2H form. nih.govresearchgate.net This equilibrium is dynamic, and the principles of Curtin-Hammett and Winstein-Holnes are essential for understanding the regioselectivity of reactions involving these tautomers. nih.govresearchgate.netias.ac.in

The Curtin-Hammett principle states that for a reaction involving two rapidly interconverting isomers (like the 1H- and 2H-tautomers of indazole) that form different products irreversibly, the ratio of the products is not determined by the relative population of the isomers but by the difference in the free energies of their respective transition states (ΔΔG‡). ias.ac.inwikipedia.orgnih.gov

Table 1: Calculated Thermodynamic Stability of Indazole Tautomers

| Tautomer | Relative Stability (kJ·mol⁻¹) | Method |

|---|---|---|

| 1H-Indazole | 0 (Reference) | MP2/6-31G** |

| 2H-Indazole | +15 | MP2/6-31G** nih.gov |

| 1H-Indazole | 0 (Reference) | Gas Phase Calculation |

| 2H-Indazole | +14.5 | Gas Phase Calculation nih.gov |

| 1H-Indazole | 0 (Reference) | Water Solvent Model |

This interactive table summarizes the calculated energy difference between the two primary tautomers of indazole, highlighting the greater stability of the 1H form.

Chelation Mechanisms and Non-Covalent Interactions Governing Selectivity

The regioselectivity of reactions on the indazole nucleus, such as alkylation, is heavily governed by chelation and other non-covalent interactions (NCIs). wuxibiology.com These interactions can stabilize one transition state over another, thereby directing the reaction to either the N1 or N2 position.

Chelation Control: In certain reactions, the presence of a metal cation can lead to the formation of a chelate intermediate that dictates the site of reactivity. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of sodium hydride (NaH) can promote high N1-selectivity. nih.gov It is postulated that the Na⁺ cation forms a bidentate chelate with the N2 nitrogen and the oxygen atom of the C3-ester substituent. This coordination blocks the N2 position, directing the incoming electrophile to the N1 nitrogen. nih.gov Similarly, DFT calculations have suggested that chelation involving cesium ions can favor the formation of N1-substituted products. researchgate.net

Non-Covalent Interaction (NCI) Control: In the absence of strong chelation, weaker non-covalent interactions become the directing force for selectivity. These interactions can stabilize the transition state leading to the N2-substituted product. wuxibiology.comresearchgate.net

Hydrogen Bonding: In the N2-alkylation of methyl indazole-3-carboxylate, a strong hydrogen bond can form between the carbonyl oxygen of the ester and a hydrogen on the reacting partner (e.g., a protonated imidate), significantly lowering the energy of the N2 transition state. wuxibiology.com

Halogen Bonding: For 3-bromo- (B131339) and 3-iodoindazole, a non-covalent interaction akin to a halogen bond can occur between the halogen atom and a hydrogen on the electrophile's activating group. This interaction selectively stabilizes the N2 alkylation transition state, overriding the expected steric hindrance from the halogen. wuxibiology.com

π-Interactions: The interaction of indazole derivatives with biological targets like kinases is also stabilized by a network of NCIs. These can include π-π stacking and π-cation interactions between the indazole ring system and aromatic amino acid residues (e.g., Phe918) in the protein's binding pocket. nih.gov

These directing effects highlight how subtle changes in substrate structure or reaction conditions can be leveraged to control the outcome of reactions on the indazole scaffold.

Table 2: Influence of Non-Covalent Interactions on Indazole Reaction Selectivity

| Indazole Substituent | Interacting Partner | Type of NCI | Observed Selectivity |

|---|---|---|---|

| 3-Iodo | Protonated Imidate | Halogen Bond wuxibiology.com | N2-Alkylation wuxibiology.com |

| 3-Methoxycarbonyl | Protonated Imidate | Hydrogen Bond wuxibiology.com | N2-Alkylation wuxibiology.com |

| 3-Phenyl | Protonated Imidate | C-H···π Interaction wuxibiology.com | N2-Alkylation wuxibiology.com |

This interactive table provides examples of how specific non-covalent interactions involving substituents on the indazole ring can direct the regioselectivity of substitution reactions.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1H-Indazol-3-amine hydrochloride in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the chemical environment of protons and carbons, and the potential for tautomeric equilibria.

Comprehensive ¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural assignment of this compound.

The ¹H NMR spectrum of 1H-indazole-3-amine reveals characteristic signals for the aromatic protons on the benzene (B151609) ring, typically appearing in the range of δ 6-8 ppm. nih.gov The specific chemical shifts and splitting patterns of these protons (H-4, H-5, H-6, and H-7) provide crucial information about their relative positions and the electronic influence of the fused pyrazole (B372694) ring and the amino group. The active hydrogens of the amino group (NH₂) and the indazole N-H often appear as broader signals, with their chemical shifts being sensitive to solvent, concentration, and temperature. In some instances, the active hydrogens on the C-1 and C-3 amides of indazole can be observed at chemical shifts between δ 10–13 ppm. nih.gov

Complementing the proton data, the ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The spectrum will display distinct signals for each of the seven carbon atoms in the indazole ring system. The chemical shifts of the aromatic carbons are indicative of their electronic environment, while the signal for the carbon atom bearing the amino group (C-3) is particularly informative.

Table 1: Representative NMR Data for 1H-Indazol-3-amine and Related Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

|---|---|---|

| ¹H (Aromatic) | 6.0 - 8.0 | Complex multiplets due to spin-spin coupling. |

| ¹H (NH/NH₂) | Variable | Broad signals, position dependent on solvent and concentration. |

| ¹³C (Aromatic) | 110 - 150 | Chemical shifts influenced by substituent effects. |

Note: The exact chemical shifts can vary depending on the solvent and the specific salt form of the compound.

Multinuclear NMR (e.g., ¹⁴N, ¹⁵N) for Tautomeric Discrimination

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net While ¹H and ¹³C NMR can provide clues, multinuclear NMR, particularly Nitrogen-15 (¹⁵N) NMR, is a powerful technique for the direct observation and discrimination of these tautomers. acs.org The chemical shifts of the nitrogen atoms in the pyrazole ring are highly sensitive to their bonding environment and protonation state. nih.gov

By comparing the experimental ¹⁵N NMR chemical shifts with those predicted by theoretical calculations (such as Gauge-Invariant Atomic Orbital - GIAO calculations), it is possible to definitively assign the predominant tautomeric form in a given solvent. acs.orgnih.gov For instance, the ¹⁵N chemical shifts for a 1H-indazole will differ significantly from those of a 2H-indazole. nih.gov This methodology has been successfully applied to study the tautomerism of various azole systems. acs.orgbeilstein-journals.org

Analysis of Spin-Spin Coupling Constants (SSCCs) and Chemical Shifts

A detailed analysis of spin-spin coupling constants (J-couplings) in high-resolution ¹H NMR spectra provides invaluable information about the connectivity of protons and the geometry of the molecule. mdpi.com For the aromatic protons of this compound, the observed coupling patterns (e.g., ortho, meta, and para couplings) allow for the unambiguous assignment of each proton signal. ucsd.edu

Furthermore, the precise chemical shifts of both protons and carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents. The amino group at the 3-position, for example, will have a noticeable effect on the chemical shifts of the protons and carbons in the benzene ring compared to the unsubstituted indazole. Theoretical calculations can be employed to predict these chemical shifts, and the correlation between experimental and calculated values serves as a strong validation of the proposed structure. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, providing a definitive confirmation of its chemical composition. nih.gov The experimentally determined monoisotopic mass should be in close agreement with the theoretically calculated mass for the protonated molecule [M+H]⁺. This technique is a standard method for the structural confirmation of newly synthesized compounds. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. glsciences.comresearchgate.net In the context of this compound, GC-MS can be utilized to analyze the purity of a sample and to identify any potential impurities or byproducts from a synthetic reaction. nih.govchemrxiv.org For instance, during the synthesis of substituted indazole derivatives, GC-MS can be used to monitor the reaction progress and identify the formation of regioisomers. nih.govchemrxiv.org The mass spectrum of the parent compound will typically show a molecular ion peak corresponding to the molecular weight of the free base (1H-Indazol-3-amine). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound, offering exceptional sensitivity and specificity for both purity assessment and identity confirmation. In a typical LC-MS analysis, the compound is first separated from potential impurities on a chromatographic column before being introduced into the mass spectrometer.

For identity confirmation, electrospray ionization (ESI) is commonly employed, which generates ions in the gas phase. In positive ion mode, this compound is expected to be detected as its protonated free base, [C₇H₇N₃ + H]⁺. The mass-to-charge ratio (m/z) of this ion provides a highly accurate measurement of its molecular mass. High-resolution mass spectrometry (HR-MS) can further confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. nih.gov

Purity analysis by LC is achieved by monitoring the effluent from the chromatography column with a UV detector and the mass spectrometer. A pure sample will exhibit a single major peak at a characteristic retention time and m/z value. The presence of other peaks would indicate impurities, which can be identified by their respective mass spectra.

Table 1: Expected LC-MS Data for 1H-Indazol-3-amine

| Parameter | Expected Value/Observation | Purpose |

|---|---|---|

| Retention Time (t_R) | Column and method dependent | Purity Assessment |

| [M+H]⁺ (m/z) | ~134.071 | Identity Confirmation |

| High-Resolution Mass | 134.0713 | Elemental Composition |

| Major Fragments (MS/MS) | m/z 105, 78 | Structural Elucidation |

Note: The primary molecular ion observed is for the free base (1H-Indazol-3-amine, MW: 133.15 g/mol ) as the hydrochloride salt dissociates in solution and during ionization. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, allowing for a detailed understanding of the molecule's conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Determination of Absolute Configuration and Conformation

The concept of absolute configuration, which describes the spatial arrangement of atoms in a chiral molecule (e.g., R/S notation), is not applicable to this compound as the molecule is achiral and does not possess a stereocenter.

However, X-ray crystallography provides unequivocal information about the molecule's conformation—the specific three-dimensional arrangement of its atoms. The analysis would confirm the planarity of the fused bicyclic indazole ring system. It would also reveal the precise bond angles and the orientation of the exocyclic amine group relative to the ring.

Characterization of Crystalline Forms and Intermolecular Interactions

The solid-state architecture of this compound is defined by a network of intermolecular interactions that dictate how the molecules pack into a crystal lattice. In its crystalline form, the protonated indazole amine and the chloride anion would be key participants in a robust hydrogen-bonding network.

Key expected interactions include:

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the hydrogen atoms of the protonated amine (-NH₃⁺) and the chloride anion (Cl⁻). Additionally, the N-H group of the indazole ring can act as a hydrogen bond donor.

π-π Stacking: The planar aromatic indazole rings can stack on top of one another, an interaction driven by favorable orbital overlap that contributes to crystal stability.

Analysis of the crystal structure allows for the characterization of different crystalline forms, or polymorphs, which can have distinct physical properties. najah.edu

Table 2: Hypothetical Crystallographic Data and Expected Intermolecular Interactions

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Hydrogen Bonds | N-H···Cl⁻ |

| π-π Interactions | Centroid-to-centroid distance between indazole rings |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as IR and UV-Vis provide valuable information about the functional groups and electronic structure of the molecule.

Vibrational Analysis for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group has a characteristic vibrational frequency, making IR spectroscopy an excellent tool for functional group identification. The IR spectrum of this compound, typically measured on a solid sample as a KBr disc, displays several key absorption bands. nist.gov

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3000 | N-H Stretch | Amine (NH₃⁺) and Indazole (N-H) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~1650 | N-H Bend | Amine (NH₃⁺) |

| 1620 - 1450 | C=C and C=N Stretch | Aromatic/Indazole Ring |

| < 850 | C-H Bend | Aromatic Ring (Out-of-plane) |

The broad absorption in the 3300-3000 cm⁻¹ region is characteristic of the stretching vibrations of the N-H bonds in both the indazole ring and the ammonium (B1175870) cation, which are often involved in hydrogen bonding.

Electronic Transitions for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore in this compound is the conjugated indazole ring system. Absorption of UV light promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy one (a π* anti-bonding orbital).

The UV-Vis spectrum, usually recorded in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption maxima (λ_max) corresponding to these π→π* transitions. The position and intensity of these bands are sensitive to the structure of the aromatic system. nih.gov

Table 4: Expected UV-Vis Absorption Data

| Wavelength (λ_max) | Electronic Transition | Chromophore |

|---|---|---|

| ~210-230 nm | π→π* | Benzenoid System |

| ~280-300 nm | π→π* | Indazole System |

Computational Chemistry and Theoretical Modeling of 1h Indazol 3 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. For the indazole scaffold, these methods have been pivotal in rationalizing reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying indazole derivatives due to its favorable balance of computational cost and accuracy. The B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p) is frequently employed for geometry optimization, electronic structure analysis, and prediction of spectroscopic properties. dntb.gov.ua

DFT studies on various 3-carboxamide indazole derivatives have been used to determine key electronic parameters. dntb.gov.uarsc.org These calculations elucidate the distribution of electron density and identify the most reactive sites within the molecule. Important calculated parameters include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. dntb.gov.ua For instance, in a study of novel indazole derivatives, compound 10p was noted for its distinctly low energy gap compared to other synthesized compounds, indicating its high reactivity. dntb.gov.ua

Molecular Electrostatic Potential (MEP) mapping, another DFT-based tool, visualizes the charge distribution on the molecule's surface. It helps predict sites for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions, including ligand-receptor binding. dntb.gov.ua

Table 1: Selected DFT-Calculated Parameters for Indazole Derivatives

| Compound/Derivative | Method | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide (8a) | DFT/GAUSSIAN 09 | HOMO-LUMO Gap | High | rsc.org |

| 1-Butyl-N-(m-tolyl)-1H-indazole-3-carboxamide (8c) | DFT/GAUSSIAN 09 | HOMO-LUMO Gap | High | rsc.org |

| 1-Butyl-N-(4-methoxyphenyl)-1H-indazole-3-carboxamide (8s) | DFT/GAUSSIAN 09 | HOMO-LUMO Gap | High | rsc.org |

This table is illustrative and compiles findings from different studies. Direct comparison of absolute values between studies may not be appropriate due to variations in specific computational models.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties, such as the relative energies of different isomers or conformers. For example, calculations on 1H-indazole itself using B3LYP/6-311++G(d,p) indicated that the 1-substituted isomer is approximately 20 kJ·mol⁻¹ more stable than the 2-substituted isomer, providing a theoretical basis for observed product distributions in chemical reactions. nih.gov While specific studies employing the MP2/6-31G** level of theory for the relative energies of 1H-Indazol-3-amine hydrochloride are not prominent in recent literature, this method remains a valuable tool in computational chemistry for obtaining benchmark energetic data where high accuracy is required.

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts. It is often used in conjunction with DFT, for example, at the GIAO/B3LYP/6-311++G(d,p) level, to provide a sound theoretical foundation for experimental NMR observations. nih.gov

This method has been successfully applied to 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to calculate ¹H, ¹³C, and ¹⁵N NMR chemical shifts. nih.gov Such calculations are crucial for the structural elucidation of isomers that may be difficult to distinguish through experimental means alone. The calculated absolute shieldings are typically converted to chemical shifts using empirical equations based on reference standards like tetramethylsilane (B1202638) (TMS). nih.gov These theoretical predictions help confirm the structures of synthesized compounds and can explain the influence of substituents on the electronic environment of the various nuclei in the indazole ring system. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into flexibility, stability, and intermolecular interactions in a simulated environment, such as in solution or a protein's binding pocket.

In a computational study of 1H-indazole analogs as potential anti-inflammatory agents, MD simulations were performed to evaluate the stability of the ligand-protein complex with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The analysis of the simulation trajectory included metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand has found a stable binding pose within the receptor's active site. researchgate.net RMSF analysis helps identify which parts of the ligand or protein are flexible and which are rigid. researchgate.net Furthermore, methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more refined estimate of binding affinity. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. It is an indispensable tool in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

Docking studies have been extensively performed on derivatives of 1H-Indazol-3-amine to predict their binding modes and affinities for various biological targets. For example, derivatives have been docked against the COX-2 enzyme, with some compounds showing significant binding energies of -9.11 kcal/mol. researchgate.net In another study, a series of 3-amine substituted azaindazoles were docked into the Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR) proteins, both relevant to cancer. jocpr.comjocpr.com The results revealed key binding interactions with active site amino acids such as LEU43, GLN109, and LYS140 in the PBR receptor. jocpr.com Similarly, novel 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW), with the analysis showing that derivatives 8v, 8w, and 8y exhibited the highest binding energies. rsc.orgnih.gov

These studies demonstrate the power of molecular docking to identify promising lead compounds and to provide detailed hypotheses about the specific interactions—such as hydrogen bonds and hydrophobic contacts—that are crucial for binding affinity and specificity. This information is invaluable for the rational design of new, more potent derivatives.

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Indazole Derivative(s) | Protein Target (PDB ID) | Docking Score / Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1H-Indazole analogs (e.g., BDF) | Cyclooxygenase-2 (COX-2) (3NT1) | -9.11 kcal/mol | Not specified | researchgate.net |

| 3-Amine substituted azaindazoles (3a-c, 5a-d) | PBR | -257.9 to -286.4 kcal/mol | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | jocpr.com |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2 | -359.2 kcal/mol | GLN72, HIS73 | jocpr.com |

| 3-Carboxamide indazole derivatives (8v, 8w, 8y) | Renal cancer-related protein (6FEW) | Highest among 26 derivatives | Not specified | rsc.orgnih.gov |

Identification of Key Amino Acid Residues in Binding Pockets (e.g., Hinge Region)

Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating how 1H-indazol-3-amine derivatives bind to target proteins, such as protein kinases. A recurrent finding is the crucial role of the 1H-indazole-3-amine scaffold as an effective "hinge-binding fragment". rsc.orgnih.gov This interaction is a hallmark of many kinase inhibitors, where the molecule forms hydrogen bonds with the backbone atoms of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain.

In studies of 1H-indazol-3-amine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 3-aminoindazole portion consistently occupies the ATP binding site's hinge region. nih.gov Docking models reveal that the scaffold forms key hydrogen bonds with the backbone carbonyl of residue Ala564 and the backbone NH of residue Glu562 in FGFR1. nih.gov This bidentate hydrogen bond pattern anchors the inhibitor in the active site. Furthermore, the indazole's phenyl ring often engages in favorable π-π stacking interactions with aromatic residues like Phe489, further stabilizing the complex. nih.gov

Similar interaction patterns are observed with other kinases. For instance, when designing inhibitors for Aurora kinases, the indazole ring was shown to interact with hinge residues Glu211 and Ala213. nih.gov In a different context, molecular docking of 1H-indazole analogs into the active site of Cyclooxygenase-2 (COX-2) identified interactions with a different set of key residues, reflecting the distinct topology of the binding pocket. These include Phe381, Leu352, Val523, Val116, Leu531, Leu359, and Ala527. nih.gov

These findings highlight the versatility of the 1H-indazol-3-amine core in targeting different proteins by adapting its binding mode to the specific architecture of the active site. The identification of these specific amino acid interactions is critical for structure-activity relationship (SAR) studies and for rationally designing derivatives with improved potency and selectivity.

Table 1: Key Amino Acid Residues Interacting with 1H-Indazol-3-amine Derivatives in Various Protein Binding Pockets

| Target Protein | Interacting Residues | Type of Interaction | Source(s) |

|---|---|---|---|

| FGFR1 Kinase | Ala564, Glu562 | Hydrogen Bonding (Hinge Region) | nih.gov |

| Phe489 | π-π Stacking | nih.gov | |

| Asp641 | Hydrogen Bonding | nih.gov | |

| Val492, Ala640 | Hydrophobic Interaction | nih.gov | |

| Aurora A Kinase | Glu211, Ala213 | Hydrogen Bonding (Hinge Region) | nih.gov |

| Lys141, Thr217, Arg220 | Hydrogen Bonding | nih.gov | |

| COX-2 | Phe381, Leu352, Val523 | Hydrophobic Interaction | nih.gov |

| Val116, Leu531, Leu359 | Hydrophobic Interaction | nih.gov | |

| Ala527 | Hydrophobic Interaction | nih.gov |

Pharmacophore Mapping and Feature Identification

Pharmacophore modeling distills the complex interactions between a ligand and its target into a simplified 3D arrangement of essential chemical features required for biological activity. For 1H-indazol-3-amine derivatives, particularly in the context of kinase inhibition, a clear pharmacophore has emerged from computational and structural studies. nih.govnih.govnih.govnih.gov

The core features of the indazole-based pharmacophore for kinase binding can be summarized as follows:

Hydrogen Bond Donor/Acceptor: The 1H-indazole ring itself is a critical pharmacophoric element. The N1-H acts as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor. The 3-amino group provides an additional crucial hydrogen bond donor feature. This combination allows for the characteristic bidentate hydrogen bonding interaction with the kinase hinge region, a feature seen in numerous potent inhibitors. nih.gov

Aromatic/Hydrophobic Region: The fused benzene (B151609) ring of the indazole scaffold provides a hydrophobic surface that can engage in van der Waals and π-stacking interactions with aromatic residues (like Phenylalanine) in the binding pocket. nih.govnih.gov

Substitution Vectors: The indazole core presents several positions (e.g., C5, C6) where substituents can be added. These positions act as vectors pointing towards other regions of the ATP-binding site, such as the solvent-exposed region or deeper hydrophobic pockets. nih.gov By placing appropriate chemical groups at these positions, medicinal chemists can target secondary interactions to enhance potency and selectivity. For example, adding a substituted phenyl ring at the C6 position can lead to interactions in a nearby hydrophobic pocket, adding another key feature to the pharmacophore model. nih.gov

Based on these findings, a typical pharmacophore model for an indazole-based kinase inhibitor would include a hydrogen bond donor and acceptor pair corresponding to the indazole-amine motif, an adjacent aromatic feature, and one or more hydrophobic features or hydrogen bond donors/acceptors placed at specific vectors extending from the core. researchgate.net

Table 2: Key Pharmacophoric Features of 1H-Indazol-3-amine Based Kinase Inhibitors

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Binding | Source(s) |

|---|---|---|---|

| Hydrogen Bond Donor | N1-H of Indazole, 3-Amino Group | Anchoring to kinase hinge region | nih.gov |

| Hydrogen Bond Acceptor | N2 of Indazole | Anchoring to kinase hinge region | nih.gov |

| Aromatic Feature | Fused Benzene Ring of Indazole | π-π stacking with aromatic residues (e.g., Phe489) | nih.gov |

| Hydrophobic Feature | Indazole Ring and Substituents | Interaction with hydrophobic pockets | nih.gov |

Electronic Structure and Reactivity Descriptors

Theoretical calculations are employed to understand the intrinsic electronic properties of molecules like 1H-indazol-3-amine, which govern their reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Reactivity Indices

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. This analysis provides valuable insights into charge distribution and chemical reactivity.

For a molecule like 1H-indazol-3-amine, NBO analysis would yield:

Natural Population Analysis (NPA) Charges: This method assigns partial charges to each atom. It is expected that the nitrogen atoms in the indazole ring and the exocyclic amino group would carry a significant negative charge due to their high electronegativity, making them primary sites for electrophilic attack or hydrogen bonding.

Hybridization and Bond Composition: NBO analysis describes the hybridization of each atom's orbitals (e.g., sp², sp³) and the contribution of each atom to a given bond. For instance, it would detail the p-character of the nitrogen lone pairs, which influences their basicity and nucleophilicity.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled "donor" orbitals (like lone pairs or bonding orbitals) and empty "acceptor" orbitals (like anti-bonding orbitals). The energy of these interactions, calculated via second-order perturbation theory, indicates the extent of electron delocalization. For 1H-indazol-3-amine, significant delocalization is expected between the lone pair of the 3-amino group and the π-system of the indazole ring, as well as between the nitrogen lone pairs within the ring. These interactions stabilize the molecule and modulate its reactivity.

Theoretical Acidity and Basicity Predictions (e.g., INDO, AM1 Calculations)

The basicity of the nitrogen atoms in 1H-indazol-3-amine is a critical determinant of its behavior in biological systems, as it affects its protonation state at physiological pH and its ability to form hydrogen bonds. Theoretical methods can predict the acid dissociation constant (pKa) of the conjugate acid, which is a direct measure of basicity.

Semi-empirical quantum mechanical methods like AM1 (Austin Model 1) and INDO (Intermediate Neglect of Differential Overlap) offer a computationally efficient way to estimate pKa values. These methods simplify the complex equations of ab initio quantum chemistry, allowing for rapid calculations, which is particularly useful for screening large numbers of compounds.

The general approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment, often using a continuum solvation model like COSMO (Conductor-like Screening Model). The pKa is then derived from the calculated ΔG. Studies have shown that for drug-like amines, methods like AM1/COSMO can predict pKa values with a reasonable root-mean-square error (RMSE) of approximately 1.1-1.6 pH units, especially when calculated relative to a known reference compound. nih.gov

For 1H-indazol-3-amine, there are multiple nitrogen atoms that can be protonated: the two nitrogens in the indazole ring and the exocyclic amino group. The exocyclic 3-amino group is generally expected to be the most basic site, analogous to aniline, but its basicity is modulated by the electron-withdrawing nature of the heterocyclic ring system. The pyridine-like nitrogen at position 2 is also a potential protonation site. Theoretical calculations using AM1 or more advanced methods can predict the relative basicity of these sites and the macroscopic pKa of the most basic center. These predictions are vital for understanding how the molecule will interact with biological targets and for formulating it as a hydrochloride salt.

Table 3: Performance of Semi-Empirical Methods for pKa Prediction of Amines

| Method | Solvation Model | Typical RMSE (pH units) | Note | Source(s) |

|---|---|---|---|---|

| AM1 | COSMO | 1.1 - 1.6 | Performance can be improved by removing outliers. | nih.gov |

| PM3 | COSMO | 1.0 - 1.5 | Generally performs well for amine pKa prediction. | nih.gov |

| AM1 | SMD | 1.6 | May be more suitable for zwitterionic compounds. | nih.gov |

| PM3 | SMD | 1.5 | May be more suitable for zwitterionic compounds. | nih.gov |

Applications of the 1h Indazol 3 Amine Scaffold in Advanced Chemical and Biomedical Research

Indazole as a Privileged Scaffold for Novel Chemical Entity Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exemplifies this concept. Its rigid structure provides a defined orientation for appended functional groups, while the presence of nitrogen atoms allows for crucial hydrogen bonding interactions with biological macromolecules.

Rational Design Principles for Scaffolding Diverse Chemical Libraries

The 1H-Indazol-3-amine core serves as an excellent starting point for the construction of diverse chemical libraries for high-throughput screening. A key principle in its application is molecular hybridization , where the indazole scaffold is combined with other pharmacologically active motifs to create novel chemical entities with potentially synergistic or enhanced biological activities. This strategy allows for the exploration of a vast chemical space and increases the probability of identifying potent and selective modulators of various biological targets.

A common synthetic strategy involves the initial preparation of a functionalized indazole core, such as 5-bromo-1H-indazol-3-amine. This intermediate can then undergo a variety of chemical transformations to introduce diversity. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are frequently employed to introduce a wide range of aryl or heteroaryl substituents at the C5 position of the indazole ring. Further modifications can then be made to the 3-amino group, such as acylation or alkylation, to generate a library of compounds with diverse physicochemical properties.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 1H-Indazol-3-amine, these studies have revealed key insights into the molecular interactions that govern their biological effects.

One of the most significant features of the 1H-Indazol-3-amine scaffold is its ability to act as a hinge-binding motif . dntb.gov.ua The amino group at the 3-position and the adjacent ring nitrogen can form critical hydrogen bonds with the backbone of the hinge region in protein kinases, a family of enzymes frequently targeted in cancer therapy. This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for potent and selective inhibition.

SAR studies on a series of 3,5-disubstituted indazole derivatives have demonstrated the importance of substituents at the C5 position for modulating anti-proliferative activity. For example, in a study targeting various cancer cell lines, it was found that the introduction of fluorine-containing aromatic groups at the C5 position significantly influenced the inhibitory potency.

| R¹ Substituent at C5 | R² Substituent on Phenylthio Group | IC₅₀ (µM) against Hep-G2 Cells |

| 4-fluorophenyl | 4-chlorophenyl | 6.45 |

| 3,5-difluorophenyl | 4-chlorophenyl | 4.13 |

| 4-(trifluoromethoxy)phenyl | 4-chlorophenyl | 8.21 |

This data highlights that a 3,5-difluoro substituent at the C5 position of the indazole ring resulted in the most potent inhibitory activity against the Hep-G2 human liver cancer cell line.

Exploration of Chemical Inhibition Mechanisms

The versatility of the 1H-Indazol-3-amine scaffold extends to its ability to inhibit a range of enzymes and receptors through various mechanisms, including competitive inhibition at the active site and allosteric modulation at distant sites.

Design and Synthesis of Enzyme Inhibitors (e.g., Kinases, IDO1)

Kinase Inhibition: As previously mentioned, the 1H-indazole-3-amine moiety is a well-established hinge-binding fragment for protein kinase inhibitors. In the design of such inhibitors, the indazole core provides the essential interactions with the kinase hinge, while substituents at other positions are optimized to interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, derivatives of 1H-indazol-3-amine have shown potent activity. Optimization of a hit compound led to the discovery of a derivative with a 2,6-difluoro-3-methoxyphenyl residue that exhibited an IC₅₀ value of 2.0 ± 0.8 nM against FGFR2.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that plays a crucial role in immune evasion by tumors. The indazole scaffold has recently emerged as a promising heme-binding motif for the design of IDO1 inhibitors. In this context, the nitrogen atoms of the indazole ring are thought to coordinate with the iron atom of the heme group in the enzyme's active site. SAR studies have indicated that the 1H-indazole scaffold is essential for IDO1 inhibition, and the nature and position of substituents on the indazole ring can significantly impact the inhibitory activity.

Allosteric Modulation and Binding Site Characterization (e.g., CCR4)

Beyond competitive inhibition, derivatives of 1H-Indazol-3-amine have been successfully developed as allosteric modulators of G-protein coupled receptors (GPCRs), such as the CC-chemokine receptor 4 (CCR4). Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, leading to a change in the receptor's conformation and function.

A series of indazole arylsulfonamides have been identified as potent and selective negative allosteric modulators of CCR4. These compounds bind to an intracellular allosteric site on the receptor. thieme-connect.de SAR studies on these compounds have provided detailed insights into the requirements for potent antagonism:

| Indazole C4-Substituent | N1-Substituent | N3-Sulfonamide | pIC₅₀ |

| Methoxy | 3-cyanobenzyl | 5-chlorothiophene-2-sulfonamide | 7.8 |

| Hydroxy | 3-cyanobenzyl | 5-chlorothiophene-2-sulfonamide | 7.7 |

| Fluoro | 3-cyanobenzyl | 5-chlorothiophene-2-sulfonamide | 7.1 |

These studies revealed that methoxy or hydroxyl groups at the C4 position of the indazole ring were optimal for potency. The N3-substituent was found to be most effective as a 5-chlorothiophene-2-sulfonamide, and meta-substituted benzyl groups at the N1 position were preferred.

Role as Key Synthetic Intermediates in Complex Chemical Synthesis

Beyond its direct application in the development of bioactive molecules, 1H-Indazol-3-amine hydrochloride serves as a crucial building block in the multi-step synthesis of complex chemical entities. Its inherent reactivity and the presence of multiple functionalization sites make it a valuable starting material for constructing intricate molecular architectures.

A notable example of its utility is in the synthesis of Lenacapavir , a potent, long-acting HIV-1 capsid inhibitor. A key fragment of Lenacapavir is a substituted 3-aminoindazole. The synthesis of this critical intermediate often starts from readily available precursors that are converted to a 1H-indazol-3-amine derivative. For example, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir. nih.gov This intermediate is prepared through a multi-step sequence, often involving the reaction of a substituted benzonitrile with hydrazine (B178648). nih.gov The 3-amino group of the indazole then serves as a handle for further elaboration to construct the final complex structure of the drug.

The use of 1H-indazol-3-amine and its derivatives as synthetic intermediates highlights the scaffold's importance not only in generating diverse libraries for drug discovery but also in the practical and scalable synthesis of complex, medicinally important molecules.

Q & A

Q. How do structural modifications at the indazole core influence off-target toxicity in animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.